molecular formula C19H31N3O4S B2701619 N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE CAS No. 1428380-74-8

N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2701619
CAS No.: 1428380-74-8
M. Wt: 397.53
InChI Key: NAQYXKWUJBZPGG-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. By inhibiting sEH, this compound prevents the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs), thereby elevating endogenous EET levels. This mechanism positions it as a valuable pharmacological tool for researching the role of the epoxide hydrolase pathway in various disease models. Research applications primarily focus on investigating its effects in models of neuropathic and inflammatory pain , hypertension and cardiovascular diseases , and neuroinflammatory disorders . The compound's research value lies in its utility for elucidating the complex biology of the EET pathway and for validating sEH as a therapeutic target for a range of conditions, offering insights distinct from those provided by cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.

Properties

IUPAC Name

N-tert-butyl-4-[(2-phenoxyethylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-19(2,3)21-18(23)22-11-9-16(10-12-22)15-20-27(24,25)14-13-26-17-7-5-4-6-8-17/h4-8,16,20H,9-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQYXKWUJBZPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-4-[(2-phenoxyethanesulfonamido)methyl]piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₃₁N₃O₃S
  • Molecular Weight : 315.50 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

The structure includes a piperidine ring, a sulfonamide group, and a phenoxyethane moiety, which are critical for its biological activity.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related piperidine derivatives have shown that they can inhibit enzymes such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb) . This inhibition leads to reduced viability of Mtb, suggesting potential applications in tuberculosis therapy.

Antimicrobial Activity

The compound's structural components suggest it may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is known for its antibacterial properties, which may contribute to the overall efficacy of the compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, piperidine derivatives have shown promising results with IC50 values ranging from 13 to 22 μM against target enzymes . These values indicate a moderate level of potency that could be enhanced through structural modifications.

Case Studies and Research Findings

  • Case Study on Tuberculosis Treatment :
    • Objective : To evaluate the effectiveness of piperidine derivatives as MenA inhibitors.
    • Findings : Compounds exhibited significant bactericidal activity against Mtb, achieving nearly complete sterilization within two weeks when used in combination therapies .
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy of related sulfonamide compounds.
    • Findings : The derivatives showed varying degrees of effectiveness against common pathogens, with some achieving MIC values below 10 μg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE with related compounds, focusing on structural features, synthetic pathways, and physicochemical properties.

Structural Analogues

tert-Butyl (1-acetylpiperidin-4-yl)carbamate (): Core Structure: Shares the tert-butyl carbamate and piperidine backbone. Key Differences: Lacks the phenoxyethanesulfonamido group, instead featuring an acetylated piperidine nitrogen. Synthetic Pathway: Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, followed by HCl/MeOH deprotection . Analytical Data: Reported LCMS (m/z 243.2 [M+H]⁺) and ¹H NMR (δ 4.05–3.95 ppm for piperidine protons) .

(S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide (): Core Structure: Contains a piperidine-acetyl group and carboxamide but integrates a pyrimidine and dihydroisoquinoline moiety. Key Differences: More complex heterocyclic system compared to the target compound’s phenoxyethylsulfonamide side chain. Analytical Data: LCMS (m/z 483.3 [M+H]⁺) and ¹H NMR (δ 8.30 ppm for pyrimidine protons) .

Physicochemical and Pharmacokinetic Properties

Property This compound (Predicted) tert-Butyl (1-acetylpiperidin-4-yl)carbamate (S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(...)pyrimidine-4-carboxamide
Molecular Weight ~465 g/mol 243.3 g/mol 483.3 g/mol
LogP ~3.2 (estimated) 1.8 2.5
Water Solubility Low (due to tert-butyl and sulfonamide) Moderate (polar carbamate group) Low (heterocyclic hydrophobicity)
Synthetic Steps Likely ≥4 steps (protection, sulfonylation, deprotection) 2 steps 3+ steps

Functional Group Impact

  • Sulfonamide vs. Carbamate/Acetyl: The phenoxyethanesulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to acetylated analogues, which are more metabolically labile .
  • tert-Butyl Group : Improves metabolic stability across all compounds but reduces solubility, as seen in tert-butyl (1-acetylpiperidin-4-yl)carbamate’s moderate solubility .

Research Findings and Limitations

  • However, parallels can be drawn to the use of tert-butyl carbamate intermediates for amine protection .
  • Gaps in Evidence : The provided patent () focuses on unrelated compounds, limiting direct comparisons. Additional sources are needed to validate the target compound’s properties.

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